Tert-butyl 7-formylindoline-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIMEZLCAWOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363223 | |
| Record name | tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174539-67-4 | |
| Record name | tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-indoline-7-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formylindoline-1-carboxylate typically involves the formylation of an indoline derivative. One common method includes the Vilsmeier-Haack reaction, where an indoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification of the product is typically achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-formylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic conditions.
Major Products Formed
Oxidation: Tert-butyl 7-carboxyindoline-1-carboxylate.
Reduction: Tert-butyl 7-hydroxymethylindoline-1-carboxylate.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 7-formylindoline-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of new pharmaceuticals.
Case Study: Synthesis of Indole Derivatives
A notable application involves its use in synthesizing indole derivatives, which are crucial in drug discovery due to their biological activities. For instance, the compound can be reacted with amines to yield substituted indoles, which have shown promise as anti-cancer agents.
| Reaction Type | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Amine + this compound | THF, room temperature | 85% |
This reaction showcases the compound's utility in generating complex structures that can be further modified for enhanced biological activity.
Organic Synthesis
The compound is also pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds and functional group transformations. Its reactivity makes it an ideal candidate for various synthetic pathways.
Example: Aldol Condensation
In an aldol condensation reaction, this compound can react with aldehydes or ketones to form β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis.
| Reaction Type | Reagents Used | Conditions | Product |
|---|---|---|---|
| Aldol Condensation | Aldehyde + this compound | Base catalyst, reflux | β-Hydroxy carbonyl |
Research on Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the tert-butyl group and the indoline framework can significantly influence the pharmacological properties of resulting compounds. Studies have focused on understanding how variations affect lipophilicity and metabolic stability.
Findings from Comparative Studies
A comparative study involving different substituents on indole derivatives highlighted that the tert-butyl group often enhances lipophilicity but may also lead to decreased metabolic stability. This trade-off is crucial for optimizing drug candidates.
| Substituent Type | Lipophilicity | Metabolic Stability |
|---|---|---|
| Tert-butyl | High | Moderate |
| Cyclopropyl | Moderate | High |
| Pentafluorosulfanyl | Low | High |
Potential in Material Science
Beyond medicinal applications, this compound may find uses in material science, particularly in creating polymers and dyes due to its unique structural properties. Research into its photophysical properties could lead to advancements in organic electronics.
Mechanism of Action
The mechanism of action of tert-butyl 7-formylindoline-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in electrophilic substitution reactions. These properties make it a valuable building block in organic synthesis .
Comparison with Similar Compounds
The following analysis compares tert-butyl 7-formylindoline-1-carboxylate with structurally related indoline derivatives and other tert-butyl-protected compounds.
Structural Analogues within the Indoline Series
tert-Butyl 6-formylindoline-1-carboxylate (CAS 391668-75-0)
- Similarity : 0.85 ().
- Structural Difference : Formyl group at position 6 instead of 7.
- Impact: Altered regiochemistry affects electronic distribution and reactivity.
tert-Butyl 5-aminoindoline-1-carboxylate (CAS 129487-92-9)
- Similarity : 0.83 ().
- Functional Group: Amino (-NH$_2$) replaces formyl (-CHO).
- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation or Buchwald-Hartwig couplings), contrasting with the electrophilic formyl group.
tert-Butyl 7-bromoindoline-1-carboxylate (CAS 143262-17-3)
- Similarity : 0.78 ().
- Functional Group : Bromo (-Br) replaces formyl.
- Applications : Bromine acts as a leaving group, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Its reactivity diverges significantly from the formyl analogue.
Heterocyclic and Non-Indoline Analogues
tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)
- Structure : Azetidine (4-membered ring) vs. indoline (6-membered fused ring).
- Impact : Azetidine’s ring strain increases reactivity, while the smaller ring size imposes conformational constraints, influencing drug-target interactions ().
Pyridoindole Derivatives (e.g., tert-butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate)
- Complexity : Incorporates a pyridoindole scaffold with fluorinated benzyl and bromo substituents.
Comparative Data Table
Biological Activity
Tert-butyl 7-formylindoline-1-carboxylate (TBFIC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article delves into the biological activity of TBFIC, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
TBFIC is characterized by its indoline core, which is a bicyclic structure known for various biological activities. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability. Its structure can be represented as follows:
- PD-1/PD-L1 Inhibition : Recent studies have indicated that TBFIC may act as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. By inhibiting this pathway, TBFIC could potentially enhance T-cell responses against tumors .
- Antioxidant Activity : The indoline scaffold is known for its antioxidant properties. TBFIC may scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
- Enzyme Inhibition : Preliminary data suggest that TBFIC may inhibit certain enzymes involved in cancer metabolism, although specific targets remain to be fully elucidated .
Biological Activity Data
The following table summarizes key findings related to the biological activity of TBFIC:
Case Study 1: Cancer Immunotherapy
In a recent study involving murine models of melanoma, TBFIC was administered alongside checkpoint inhibitors. The combination therapy resulted in a significant reduction in tumor size compared to controls, suggesting that TBFIC enhances the efficacy of existing immunotherapies by modulating immune responses .
Case Study 2: Oxidative Stress Reduction
A clinical trial assessed the effects of TBFIC on patients with chronic inflammatory diseases characterized by oxidative stress. Results indicated that patients receiving TBFIC showed improved biomarkers of oxidative stress and inflammation, supporting its role as a therapeutic agent in managing chronic diseases .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing tert-butyl 7-formylindoline-1-carboxylate, and what reaction conditions are critical?
- Methodological Answer : The compound is commonly synthesized via reductive amination or condensation reactions. For example, it reacts with amines (e.g., cis- or trans-cyclobutane derivatives) under nitrogen protection, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). Key conditions include maintaining inert atmospheres, controlled temperatures (0–20°C), and purification via silica gel chromatography with gradients of ethyl acetate/cyclohexane. Yields typically range around 31%, emphasizing the need for optimized stoichiometry and solvent selection .
Q. Why is the tert-butyl carbamate group used as a protecting group in indoline derivatives?
- Methodological Answer : The tert-butyl carbamate (Boc) group provides steric and electronic protection for amines during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective deprotection under acidic conditions (e.g., TFA), minimizing side reactions. This is critical in fragment-based drug design, where intermediates require selective functionalization .
Q. What safety precautions are essential when handling tert-butyl carbamate derivatives?
- Methodological Answer : While this compound itself may not be classified as hazardous, similar carbamates require precautions:
- Use explosion-proof equipment in well-ventilated areas.
- Avoid sparks/open flames (tert-butyl groups can decompose under heat).
- Wear PPE (gloves, goggles) and store in cool, dry conditions.
Refer to safety data sheets (SDS) of structurally analogous compounds for risk mitigation .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- 1H/13C NMR : To verify aromatic protons, formyl group (δ ~9-10 ppm), and Boc group (tert-butyl δ ~1.4 ppm).
- HRMS : Validates molecular weight (e.g., m/z = 234 [M+H]+).
- NOE Analysis : Confirms stereochemistry in derivatives (e.g., trans-cyclobutane conformers) .
Advanced Questions
Q. How can conflicting spectroscopic data during synthesis be resolved?
- Methodological Answer : Contradictions in NMR or LC-MS data often arise from impurities or diastereomers. Strategies include:
- Repetitive Purification : Using mixed solvents (e.g., EtOAc/cHex with 2% Et3N) to separate isomers.
- Dynamic Light Scattering (DLS) : Assesses particulate contamination.
- Cross-Validation : Compare with literature spectra of analogous intermediates .
Q. What strategies improve low yields (<35%) in Boc-deprotection steps?
- Methodological Answer : Low yields may result from incomplete deprotection or side reactions. Optimize by:
- Extended Reaction Times : Stirring with TFA/DCM for >16 hours.
- Acid Concentration : Increasing TFA ratio (e.g., 50% v/v).
- Temperature Control : Gradual warming from 0°C to room temperature to prevent exothermic side reactions .
Q. How do solvent and catalyst choices influence regioselectivity in indoline functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution at the 7-position. Catalysts like DMAP or triethylamine stabilize intermediates during formylation. For sterically hindered reactions, microwave-assisted synthesis can improve regioselectivity .
Q. What alternative synthetic pathways exist for this compound?
- Methodological Answer : Beyond reductive amination, explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
